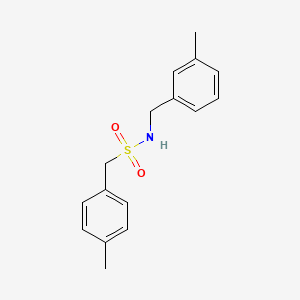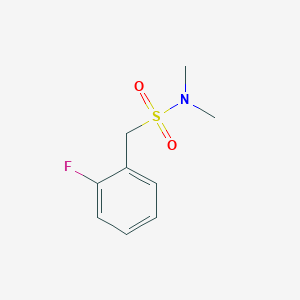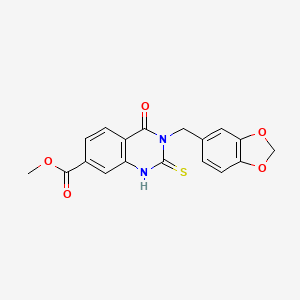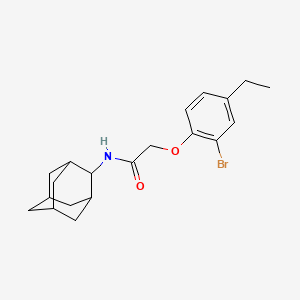![molecular formula C20H19FN2 B4618772 2-(3-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B4618772.png)
2-(3-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile
説明
Synthesis Analysis
Synthesis approaches for compounds similar to "2-(3-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile" often involve multi-step reactions, including Knoevenagel condensation and Michael addition reactions. These methods typically require precise conditions and catalysts to achieve the desired product efficiently. For example, compounds involving acrylonitrile groups are synthesized through reactions that strategically introduce the nitrile function, playing a crucial role in C-C bond formation reactions significant in organic chemistry (Naveen et al., 2006).
Molecular Structure Analysis
The molecular structure of acrylonitriles, including "2-(3-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile," is characterized by X-ray crystallography and spectroscopic methods. These analyses reveal the configuration, bond lengths, angles, and interactions within the crystal lattice, providing insights into the compound's stability and reactivity. For example, crystal structure analysis of related compounds highlights the presence of hydrogen bonding and π-π interactions, which can influence the compound's physical properties and reactivity (Khan et al., 2013).
Chemical Reactions and Properties
Acrylonitriles, including "2-(3-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile," can undergo a range of chemical reactions, such as nucleophilic addition, cyclization, and polymerization, due to the reactive nitrile group. These reactions expand the compound's utility in synthesizing more complex molecules and materials. The nitrile function's role in C-C bond formation is particularly noteworthy, offering pathways to diverse biologically active and functional compounds (Naveen et al., 2006).
科学的研究の応用
Mechanofluorochromic Properties
Research into alkyl phenothiazinyl fluorophenyl acrylonitrile derivatives, which share structural similarities with 2-(3-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile, has demonstrated the potential of these compounds in developing materials with aggregation-induced emission (AIE) and mechanofluorochromic (MFC) properties. Such materials are of interest for applications that include sensors, optical data storage, and smart materials that respond to mechanical stimuli (Ma et al., 2017).
Synthetic Applications and Biological Activity
Further investigation into the synthesis and structural analysis of acrylonitrile derivatives has expanded our understanding of their potential in organic chemistry and medicinal chemistry. For instance, the crystal structure analysis of 3-(2-chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile offers insights into the reactivity and applications of these compounds in synthesizing bioactive heterocycles (Naveen et al., 2006).
Copolymerization and Material Science
Novel chloro and fluoro ring-disubstituted acrylates, including those with structural motifs related to 2-(3-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile, have been synthesized and copolymerized with styrene. These studies contribute to the development of new materials with potential applications in the fields of plastics, coatings, and adhesives, showcasing the versatility of acrylonitrile derivatives in material science (Savittieri et al., 2019).
Fluorescent Probes and Imaging
The development of polymeric nanomicelles containing organic fluorophores, such as 2,3-bis[4-(N-4-(diphenylamino)styryl)phenyl]-acrylonitrile (StCN), demonstrates the potential of acrylonitrile derivatives for use in biomedical imaging. These nanomicelles exhibit aggregation-enhanced fluorescence, making them promising candidates for in vivo imaging applications, including sentinel lymph node mapping and tumor targeting (Wang et al., 2011).
Neuroprotective Agents
Exploration of the neuroprotective properties of compounds structurally related to 2-(3-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile, such as NS-7, has revealed their potential in inhibiting voltage-sensitive sodium channels in the brain. This research highlights the therapeutic potential of acrylonitrile derivatives in developing treatments for neurological conditions (Shimidzu et al., 1997).
特性
IUPAC Name |
(E)-2-(3-fluorophenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2/c21-19-6-4-5-17(14-19)18(15-22)13-16-7-9-20(10-8-16)23-11-2-1-3-12-23/h4-10,13-14H,1-3,11-12H2/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTIOVCKDBBBOI-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)/C=C(/C#N)\C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-tert-butyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4618690.png)
![N,N'-bis[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4618694.png)


![4-bromo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4618754.png)
![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}benzenesulfonamide](/img/structure/B4618764.png)
![N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-ethylthiourea](/img/structure/B4618771.png)

![dimethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4618777.png)

![N-(2-chloro-4-methylphenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4618784.png)

![2-(4,6-dimethyl-2-pyrimidinyl)-5-(2-furylmethyl)-6-hydroxy-4-methyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B4618802.png)
![2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)-N-1-naphthylacetamide](/img/structure/B4618807.png)